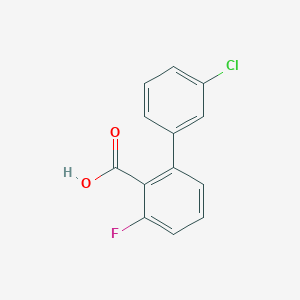

2-(3-Chlorophenyl)-6-fluorobenzoic acid

Description

The exact mass of the compound this compound, 95% is 250.0196853 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRPYQHXWKFAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689555 | |

| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237526-11-2 | |

| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Discovery

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(3-chlorophenyl)-6-fluorobenzoic acid, a compound of interest for its potential applications in medicinal chemistry. By leveraging foundational principles and comparative data from analogous structures, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry. Our focus is to not only present data but to also elucidate the underlying scientific principles that govern the spectroscopic behavior of this molecule, thereby empowering researchers to interpret and utilize this information effectively in their work.

Molecular Structure and Spectroscopic Overview

This compound is a biaryl carboxylic acid derivative. Its structure features a benzoic acid scaffold substituted with a fluorine atom at the 2-position and a 3-chlorophenyl group at the 6-position. This unique substitution pattern gives rise to a distinct spectroscopic signature, which can be comprehensively characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interplay of the electron-withdrawing effects of the halogen substituents and the carboxylic acid group, coupled with the steric interactions between the two aromatic rings, significantly influences the chemical environment of each atom and bond within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a characteristic signal for the carboxylic acid proton. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the chloro and fluoro substituents, as well as through-space interactions.

Predicted ¹H NMR Spectroscopic Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10-13 | Singlet (broad) | - |

| H-3', H-4', H-5', H-6' | 7.2 - 7.6 | Multiplet | - |

| H-3, H-4, H-5 | 7.0 - 7.4 | Multiplet | - |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the complex multiplets in the aromatic region.[2] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, with the latter being preferable for observing the exchangeable carboxylic acid proton.[2] The addition of a drop of D₂O would lead to the disappearance of the carboxylic acid proton signal, confirming its assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule, offering a definitive map of the carbon framework.[3] The chemical shifts are highly sensitive to the electronic environment, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Predicted ¹³C NMR Spectroscopic Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 170 |

| C-F (ipso) | 158 - 162 (doublet, ¹JC-F) |

| C-Cl (ipso) | 133 - 136 |

| Quaternary Carbons | 125 - 145 |

| Aromatic CH Carbons | 115 - 135 |

Trustworthiness Through Self-Validation: The assignment of carbon signals can be unequivocally confirmed using two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). An HSQC spectrum correlates each proton with its directly attached carbon, while an HMBC spectrum reveals correlations between protons and carbons separated by two or three bonds, allowing for the complete and unambiguous assembly of the molecular structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic rings.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |

| C-F Stretch | 1100-1250 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Expertise in Interpretation: The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[5] The position of the C=O stretching vibration can be influenced by conjugation and intramolecular hydrogen bonding.[4] The presence of strong absorptions corresponding to C-F and C-Cl stretches further confirms the halogen substitution on the aromatic rings.[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[8]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| Ion | Predicted m/z | Significance |

| [M]⁺ | 250/252 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-OH]⁺ | 233/235 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 205/207 | Loss of the carboxylic acid group |

| [M-Cl]⁺ | 215 | Loss of a chlorine atom |

Authoritative Grounding in Fragmentation Mechanisms: The molecular ion peak is expected to exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, which is indicative of the presence of a single chlorine atom.[9] Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group and the entire carboxylic acid moiety.[8] High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Employ a sufficient number of scans and a relaxation delay to ensure accurate integration, if quantitative analysis is desired.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]

-

IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[5]

-

-

Data Analysis:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and annotate the characteristic absorption bands corresponding to the various functional groups.[4]

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI). For ESI, a common mobile phase is acetonitrile with 0.1% formic acid.[10]

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[11]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

For high-resolution data, use the exact mass to confirm the elemental composition.

-

Visualization of Workflows

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and MS. While the presented data is predictive, it is based on a thorough analysis of related structures and established spectroscopic theories, offering a reliable framework for researchers. The detailed protocols and workflow visualizations are intended to facilitate the practical application of these techniques in a laboratory setting. A complete and accurate spectroscopic characterization is a critical step in the drug discovery pipeline, and it is our hope that this guide will serve as an invaluable resource for scientists working with this and similar molecular scaffolds.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Sopek, M., et al. (2018). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Retrieved from [Link]

-

Chateauneuf, J. E., & Fessenden, R. W. (1989). Spectroscopic and kinetic characteristics of aroyloxyl radicals. 2. Benzoyloxyl and ring-substituted aroyloxyl radicals. Journal of the American Chemical Society, 111(10), 3625-3631. Retrieved from [Link]

-

Hughes, C. E., et al. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 5), 450-456. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. Journal of Raman Spectroscopy, 39(12), 1735-1744. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluorobenzoic acid, 3-chlorophenyl ester. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Szpunar, J., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1419, 58-66. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]

-

Koczon, P., Baranska, H., & Lewandowski, W. (1998). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 7(1), 69-75. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2,3,6-Trifluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trichlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Mándi, A., et al. (2012). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 15(7), 565-572. Retrieved from [Link]

-

Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-{[(3-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]

- 8. opendata.uni-halle.de [opendata.uni-halle.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Substituted 2-Phenylbenzoic Acids

Executive Summary

The 2-phenylbenzoic acid scaffold (biaryl-2-carboxylic acid) is a critical pharmacophore in drug discovery, serving as the structural core for fluorenone-based pharmaceuticals, AT1 receptor antagonists, and axially chiral ligands used in asymmetric catalysis. Its synthesis presents a unique "ortho-ortho" steric challenge, where the carboxylic acid moiety and the aryl ring exert significant torsional strain, often inhibiting standard cross-coupling protocols.

This guide details three distinct, field-validated synthetic pathways: Sterically-Engineered Suzuki-Miyaura Coupling , Carboxyl-Directed C-H Activation , and Directed Ortho-Metalation (DoM) . Each protocol is selected for its reproducibility, functional group tolerance, and scalability.

Part 1: Strategic Analysis of the Biaryl Scaffold

The synthesis of 2-phenylbenzoic acids is governed by the Biaryl Twist . The steric clash between the carboxylic acid (or its precursor) and the ortho-protons/substituents of the pendant phenyl ring forces the two aromatic systems out of planarity.

-

Synthetic Consequence: Standard Pd-tetrakis catalysts often fail due to slow oxidative addition or incomplete transmetallation caused by steric crowding.

-

The Solution: The use of electron-rich, bulky phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) is not optional; it is a requirement to facilitate the coupling of hindered substrates.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Part 2: The Gold Standard – Sterically-Engineered Suzuki-Miyaura Coupling

For the synthesis of substituted 2-phenylbenzoic acids, the Suzuki-Miyaura coupling of 2-halobenzoates with arylboronic acids is the most reliable method. However, standard conditions often result in protodeboronation of the boronic acid before coupling can occur.

The Protocol: SPhos-Pd-Catalyzed Coupling

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a ligand designed to create a highly active, mono-ligated Pd(0) species that accommodates the steric bulk of ortho-substituted biaryls.

Materials

-

Substrate: Methyl 2-bromobenzoate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (1-2 mol%)

-

Ligand: SPhos (2-4 mol%)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Workflow

-

Catalyst Pre-complexation: In a Schlenk tube, charge Pd(OAc)₂ and SPhos. Purge with Argon. Add 1 mL of dry toluene and stir at RT for 10 minutes to generate the active catalytic species (solution turns from orange to pale yellow).

-

Reagent Addition: Add Methyl 2-bromobenzoate, the substituted Arylboronic acid, and finely ground K₃PO₄.

-

Solvent System: Add the remaining Toluene and Water. The biphasic system is crucial; water dissolves the inorganic base, while the organic phase hosts the catalyst.

-

Reaction: Heat to 100°C for 12–16 hours. Vigorous stirring is essential to maximize phase transfer.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH in THF/H₂O (1:1) at 60°C for 2 hours.

Mechanistic Insight

The SPhos ligand serves two functions:

-

Electron Donation: The electron-rich phosphine facilitates oxidative addition into the hindered C-Br bond.

-

Hemilability: The methoxy groups on the biaryl backbone of the ligand can temporarily coordinate to Pd, stabilizing the intermediate while preventing catalyst decomposition (palladium black formation).

Part 3: Modern Frontiers – Carboxyl-Directed C-H Activation

Direct arylation of benzoic acids eliminates the need for pre-functionalized halogenated precursors. This method utilizes the carboxylic acid itself as a Directing Group (DG), coordinating to Palladium to guide the activation of the ortho-C-H bond.

The Protocol: Pd(II)/Ag(I) Oxidative Coupling

This method is ideal when the aryl iodide partner is readily available and the benzoic acid is expensive or complex.

Materials

-

Substrate: Substituted Benzoic Acid (1.0 equiv)

-

Coupling Partner: Aryl Iodide (2.0 equiv)

-

Catalyst: Pd(OAc)₂ (5-10 mol%)

-

Oxidant/Halide Scavenger: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv)

-

Solvent: Acetic Acid (AcOH)[1]

-

Temperature: 130°C

Step-by-Step Workflow

-

Setup: Use a sealed pressure tube to prevent solvent loss at high temperatures.

-

Charging: Combine Benzoic Acid, Aryl Iodide, Pd(OAc)₂, and Ag₂CO₃.

-

Solvation: Add glacial Acetic Acid.

-

Reaction: Seal and heat to 130°C for 24 hours.

-

Filtration: The reaction will generate AgI precipitate. Filter the hot mixture through Celite to remove silver salts.

-

Purification: Concentrate the filtrate. The residue is often the pure product, but recrystallization from EtOH/Water is recommended.

Mechanistic Pathway[1][2][3][4]

Figure 2: Catalytic cycle for carboxyl-directed C-H arylation. The Concerted Metalation-Deprotonation (CMD) step is rate-determining.

Part 4: Comparative Data & Performance

The following table summarizes the efficiency of these methods based on recent literature benchmarks for sterically hindered substrates (e.g., 2-methyl-2'-phenylbenzoic acid).

| Parameter | Suzuki-Miyaura (Method A) | C-H Activation (Method B)[2] | DoM (Method C) |

| Primary Substrate | 2-Bromo-benzoate | Benzoic Acid | Benzoic Acid / Oxazoline |

| Coupling Partner | Arylboronic Acid | Aryl Iodide | Electrophile / Aryl Halide |

| Catalyst Load | Low (1-2 mol%) | High (5-10 mol%) | Stoichiometric (Li-base) |

| Steric Tolerance | Excellent (with SPhos) | Moderate | Good (Regio-dependent) |

| Atom Economy | Moderate (Boronic waste) | High (Direct coupling) | Low (Stoichiometric waste) |

| Key Risk | Protodeboronation | Decarboxylation | Functional group incompatibility |

| Typical Yield | 85-95% | 60-80% | 70-85% |

Part 5: Critical Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks:

-

Monitoring Protodeboronation (Suzuki):

-

Symptom:[3][4][5][6] Low yield of biaryl, high recovery of aryl bromide, presence of unsubstituted arene (from boronic acid).

-

Validation: Run a TLC of the reaction mixture against the pure boronic acid. If the boronic acid spot disappears but no product forms, check the solvent water content. Fix: Increase base concentration or switch to anhydrous conditions with CsF.

-

-

Decarboxylation Check (C-H Activation):

-

Symptom:[3][4][5][6] Formation of meta-substituted biaryls or unsubstituted biaryls (loss of CO₂).

-

Validation: Monitor gas evolution. If pressure builds excessively in the sealed tube, decarboxylation is occurring. Fix: Lower temperature to 110°C or switch to a solvent with higher pKa (e.g., Pivalic acid) to stabilize the carboxylate intermediate.

-

-

Lithium Aggregate Control (DoM):

References

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link] (Validates the use of specific Pd-catalysts for hindered 2-substituted benzoates)

-

Two Methods for Direct ortho-Arylation of Benzoic Acids. Source: American Chemical Society (ACS), Organic Letters. URL:[Link] (Primary source for the Pd/Ag catalyzed C-H activation protocol)

-

An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Source: PubMed / Chemistry - A European Journal. URL:[Link] (Details the efficacy of Pd/BI-DIME and bulky ligands for ortho-substituted systems)

-

Directed Ortho-Metalation of Unprotected Benzoic Acids. Source: Organic Chemistry Portal / Organic Letters. URL:[Link] (Provides the protocol for lithiation-based approaches)

-

Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions. Source: Beilstein Journal of Organic Chemistry. URL:[Link] (Reference for asymmetric synthesis of axially chiral 2-phenylbenzoic acid derivatives)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 4. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

The Strategic Incorporation of Fluorinated Biphenyls in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl scaffold remains a privileged structure, a versatile framework upon which countless therapeutic agents have been built. Its inherent rigidity and synthetic tractability have made it a cornerstone in medicinal chemistry. However, the true potential of this scaffold is often unlocked through strategic modifications, and among the most powerful of these is fluorination. The introduction of fluorine atoms into the biphenyl core can profoundly alter a molecule's physicochemical properties, metabolic stability, and target engagement, often transforming a promising lead into a viable drug candidate.[1][2] This in-depth technical guide, designed for researchers and drug development professionals, will explore the multifaceted applications of fluorinated biphenyls in medicinal chemistry, from fundamental principles to advanced case studies and synthetic methodologies.

The Unique Influence of Fluorine: More Than Just a Halogen

The strategic placement of fluorine is a cornerstone of modern drug design, with its unique properties offering a powerful toolkit to medicinal chemists.[1][3] Unlike other halogens, fluorine's small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale) allow it to exert significant electronic effects with minimal steric hindrance.[2] These attributes translate into several key advantages in drug design:

-

Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity (logP) and acidity/basicity (pKa). The substitution of hydrogen with fluorine generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][4] However, the strong electron-withdrawing nature of fluorine can also lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH and, consequently, its solubility, absorption, and target binding.[5]

-

Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[7][8]

-

Conformational Control and Atropisomerism: The introduction of fluorine, particularly at the ortho positions of the biphenyl ring, can create a significant steric barrier to rotation around the central C-C bond. This restricted rotation can lead to the formation of stable, non-interconverting rotational isomers known as atropisomers.[2][9] Since these atropisomers are distinct stereoisomers, they can exhibit different pharmacological activities and pharmacokinetic profiles. This phenomenon provides a unique opportunity for medicinal chemists to fine-tune a drug's properties by isolating and characterizing the more active atropisomer.[10]

-

Enhanced Target Binding: Fluorine can participate in a variety of non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions. The electron-rich nature of the fluorine atom can allow it to act as a weak hydrogen bond acceptor, while the polarized C-F bond can engage in favorable electrostatic interactions within the binding pocket.

Conformational Control: The Power of Atropisomerism in Fluorinated Biphenyls

The biphenyl scaffold is not planar; the two phenyl rings are twisted relative to each other to minimize steric hindrance between the ortho hydrogens. The introduction of bulky substituents at the ortho positions can significantly increase the energy barrier to rotation, leading to the existence of stable atropisomers. Fluorine, despite its small size, can be a powerful tool for inducing atropisomerism in biphenyls.[9]

The rotational barrier in substituted biphenyls is influenced by the size and electronic nature of the ortho substituents. While a single fluorine atom may not be sufficient to induce stable atropisomerism at room temperature, the presence of multiple fluorine atoms or a combination of fluorine with other substituents can create a substantial rotational barrier.

For medicinal chemists, the ability to control the conformation of a biphenyl-containing drug is of paramount importance. The three-dimensional shape of a molecule is critical for its interaction with a biological target. By locking the biphenyl scaffold into a specific conformation through the introduction of fluorine, it is possible to pre-organize the molecule for optimal binding, leading to increased potency and selectivity.

Diagram: Conformational Control of Biphenyls by Fluorine Substitution

Caption: Fluorine substitution at the ortho-positions of a biphenyl ring can restrict rotation, leading to stable atropisomers.

Applications in Drug Discovery: Case Studies Across Therapeutic Areas

The versatility of the fluorinated biphenyl scaffold is evident in its widespread application across a diverse range of therapeutic areas.

Anti-inflammatory Drugs: The Case of Flurbiprofen

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that contains a 2-fluorobiphenyl moiety. The fluorine atom in flurbiprofen serves multiple purposes. It enhances the compound's lipophilicity, contributing to its good oral absorption and tissue penetration. Furthermore, the fluorine atom is thought to play a role in the drug's binding to cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. While not leading to stable atropisomers in this case, the fluorine atom influences the preferred conformation of the biphenyl ring, which can impact its interaction with the enzyme's active site. Several derivatives of flurbiprofen have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing improved potency and reduced ulcerogenic potential compared to the parent drug.[11]

Antiviral Agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The fluorinated biphenyl motif has been successfully incorporated into the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[12] In one study, a series of fluorine-substituted NH2-biphenyl-diarylpyrimidines were developed. The introduction of fluorine at specific positions on the biphenyl ring led to a significant improvement in antiviral activity and metabolic stability compared to the non-fluorinated analogs. For instance, double fluorination at the 3 and 5-positions of the phenyl ring resulted in compounds with enhanced potency.[12] The metabolic stability of the lead compound was significantly improved, with its half-life in human liver microsomes increasing approximately 5-fold after fluorination.[13]

Oncology: Kinase Inhibitors

The biphenyl scaffold is a common feature in many kinase inhibitors, and fluorination is often employed to enhance their drug-like properties. For example, fluorinated biphenyl derivatives have been investigated as allosteric inhibitors of EGFR tyrosine kinase.[14] In the development of inhibitors for casein kinase 2 (CSNK2), a host kinase implicated in β-coronaviral infection, strategic fluorination of a pyrazolo[1,5-a]pyrimidine scaffold led to a lead compound with improved metabolic stability and oral bioavailability.[15] The fluorine atom was introduced to block a potential site of metabolism on an electron-rich phenyl ring.[15]

Central Nervous System (CNS) Disorders

Fluorinated biphenyls have also shown promise in the development of therapies for CNS disorders. The ability of fluorine to modulate lipophilicity is particularly advantageous for designing drugs that can cross the blood-brain barrier. Fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[16] Structure-activity relationship studies revealed that the specific arrangement of the fluorinated biphenyl core and other functional groups was crucial for inhibitory activity.[16]

Synthetic Methodologies: Accessing Fluorinated Biphenyls

The synthesis of fluorinated biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most widely employed method.[17][18] This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

Caption: The Suzuki-Miyaura coupling is a versatile method for synthesizing fluorinated biphenyls.

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Arylboronic Acid

The following is a general experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize a fluorinated biphenyl. Specific conditions may need to be optimized for different substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Fluorinated arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, 2.0 equiv)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

Procedure:

-

To a reaction vessel, add the aryl halide, fluorinated arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biphenyl.

The synthesis of polyfluorinated biphenyls can be more challenging due to the electron-deficient nature of the substrates. However, recent studies have demonstrated that with careful optimization of the catalyst, ligand, and reaction conditions, even highly fluorinated biphenyls can be synthesized in good yields via Suzuki-Miyaura coupling.[1][12]

Data-Driven Insights: Physicochemical Properties and Pharmacokinetics

The impact of fluorination on the properties of biphenyl-containing molecules can be systematically evaluated by comparing fluorinated analogs with their non-fluorinated counterparts.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Biphenyl Analogs

| Compound | Fluorine Substitution | logP (calculated) | pKa (calculated) | Reference |

| Biphenyl | None | 3.16 | - | PubChem |

| 2-Fluorobiphenyl | ortho | 3.49 | - | PubChem |

| 4-Fluorobiphenyl | para | 3.53 | - | PubChem |

| 2,2'-Difluorobiphenyl | ortho, ortho' | 3.82 | - | PubChem |

| Flurbiprofen Analog (H) | None | 3.8 | ~4.5 | [19] |

| Flurbiprofen Analog (F) | ortho | 4.1 | ~3.3 | [19] |

Note: Calculated logP and pKa values are estimates and may vary from experimental values.

Table 2: Impact of Fluorination on In Vitro Metabolic Stability

| Compound Pair | Fluorination | t½ in Human Liver Microsomes (min) | Improvement Factor | Reference |

| JK-4b (NNRTI) | None | 14.6 | - | [13] |

| 5t (Fluorinated analog) | Yes | 74.52 | ~5 | [13] |

| CSNK2 Inhibitor 1 | None | (Rapid metabolism) | - | [15] |

| CSNK2 Inhibitor 2 (Fluorinated) | Yes | (Improved stability) | - | [15] |

These tables clearly illustrate the significant impact that fluorination can have on the physicochemical and pharmacokinetic properties of biphenyl-containing compounds. The increase in lipophilicity and the dramatic improvement in metabolic stability are key advantages that medicinal chemists can leverage in the drug design process.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the biphenyl scaffold will undoubtedly continue to be a powerful and widely used strategy in medicinal chemistry. The ability of fluorine to fine-tune a wide range of molecular properties in a predictable manner makes it an invaluable tool for lead optimization and the development of new therapeutic agents.[3]

Future research in this area will likely focus on several key aspects:

-

Development of Novel Fluorination Methodologies: While the Suzuki-Miyaura coupling is a robust method, the development of new and more efficient methods for the synthesis of complex fluorinated biphenyls, including late-stage fluorination techniques, will continue to be an active area of research.

-

Exploitation of Atropisomerism: A deeper understanding of the factors that govern atropisomerism in fluorinated biphenyls and the development of efficient methods for their separation and characterization will open up new avenues for drug design.

-

Targeting Allosteric Sites: The conformational rigidity imparted by fluorination makes the biphenyl scaffold particularly well-suited for targeting allosteric binding sites on proteins, a strategy that is gaining increasing attention in drug discovery.[20]

-

Fluorinated Biphenyls in GPCR Drug Discovery: The modulation of G protein-coupled receptors (GPCRs) is a major focus of drug discovery, and fluorinated biphenyls are emerging as promising scaffolds for the development of novel GPCR-targeted therapies.[21][22]

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. journals.plos.org [journals.plos.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Allosteric Inhibitors [chemdiv.com]

- 21. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel small molecule, 2-(3-Chlorophenyl)-6-fluorobenzoic acid. While direct biological data for this specific compound is not yet publicly available, its structural motifs, featuring a chlorophenyl group and a fluorobenzoic acid core, suggest a strong potential for interaction with key biological targets implicated in a range of pathologies, most notably in oncology. This document outlines a scientifically rigorous, multi-pronged approach for researchers, scientists, and drug development professionals to systematically explore the compound's mechanism of action and unlock its therapeutic promise. We will delve into the rationale behind prioritizing specific target classes, including Aurora kinases, the PI3K/AKT/mTOR signaling pathway, and topoisomerase II, based on chemoinformatic and structural homology analyses. Furthermore, this guide presents detailed, field-proven experimental protocols for target engagement, validation, and downstream signaling analysis.

Introduction: The Rationale for Investigating this compound

The confluence of a chlorinated phenyl ring and a fluorinated benzoic acid moiety in this compound presents a compelling case for its investigation as a potential therapeutic agent. The inclusion of halogens, particularly chlorine and fluorine, in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The phenyl and benzoic acid components provide a scaffold that is frequently observed in inhibitors of various enzyme classes.

Given the prevalence of similar structural features in a multitude of clinically evaluated and approved drugs, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:

-

Inhibition of key oncogenic kinases: The structural alerts within the molecule are consistent with those found in various kinase inhibitors.

-

Interference with DNA replication and repair machinery: The planar aromatic systems could facilitate intercalation with DNA or interaction with enzymes involved in maintaining DNA topology.

-

Modulation of inflammatory pathways: Benzoic acid derivatives are known to possess anti-inflammatory properties.

-

Antimicrobial activity: Halogenated aromatic compounds have a documented history of antimicrobial efficacy.

This guide will primarily focus on the oncological potential of this compound, while acknowledging that the outlined methodologies can be adapted to explore other therapeutic areas.

Prioritized Therapeutic Target Classes: A Hypothesis-Driven Approach

Based on an extensive review of scientific literature for structurally analogous compounds, we have identified three high-priority target classes for initial investigation.

Aurora Kinase Inhibition

Scientific Rationale: Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis.[2][3][4] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer therapy.[2][3][4] Notably, several reported Aurora kinase inhibitors incorporate fluorophenyl and chlorophenoxy moieties, suggesting that the structural elements of this compound are conducive to binding within the ATP-binding pocket of these enzymes.[2][5]

Hypothesized Signaling Pathway:

Caption: Proposed mechanism of action via Aurora kinase inhibition.

PI3K/AKT/mTOR Pathway Modulation

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[6][7] Its aberrant activation is a hallmark of many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[7][8] A vast number of small molecule inhibitors targeting different nodes of this pathway have been developed, demonstrating the tractability of this pathway for therapeutic intervention.[6][8][9] The chemical space occupied by this compound is consistent with that of many ATP-competitive kinase inhibitors, making the kinases within this pathway plausible targets.

Hypothesized Signaling Pathway:

Caption: Workflow for investigating Topoisomerase II inhibition.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the prioritized therapeutic targets.

Initial Cellular Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.

Protocol:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) in their recommended culture media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Viability Assessment (MTT/XTT Assay):

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

Target-Specific Engagement and Inhibition Assays

Objective: To directly measure the inhibitory activity of the compound against purified kinases.

Protocol:

-

Reagents: Obtain purified recombinant human Aurora A, Aurora B, PI3K isoforms, AKT isoforms, and mTOR kinases. Utilize a suitable kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

-

Reaction Setup: In a 384-well plate, combine the kinase, a specific substrate peptide, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at the optimal temperature and time for the specific kinase.

-

Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal that is inversely proportional to kinase activity.

-

Data Analysis: Plot the signal against the compound concentration and determine the IC50 value for each kinase.

Objective: To assess the ability of the compound to inhibit the catalytic activity of topoisomerase II.

Protocol:

-

Reagents: Use purified human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and the necessary reaction buffer containing ATP.

-

Reaction: Incubate the supercoiled DNA with topoisomerase IIα in the presence of a dilution series of this compound. Include a known Top2 inhibitor (e.g., etoposide) as a positive control.

-

Termination and Electrophoresis: Stop the reaction and run the DNA samples on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of Top2 activity will result in the persistence of the supercoiled DNA form.

-

Analysis: Quantify the band intensities to determine the concentration-dependent inhibition.

Cellular Mechanism of Action Studies

Objective: To determine if the compound modulates the phosphorylation status of key proteins in the targeted signaling pathways within a cellular context.

Protocol:

-

Cell Lysis: Treat cancer cells with the IC50 concentration of the compound for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., phospho-Aurora A/B, phospho-AKT, phospho-S6K for the PI3K/AKT/mTOR pathway, γH2AX for DNA damage).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Objective: To assess the effect of the compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound at its IC50 for 24 or 48 hours. Harvest the cells by trypsinization.

-

Fixation and Staining: Fix the cells in cold ethanol and then stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Concluding Remarks and Future Directions

The structured and hypothesis-driven approach outlined in this technical guide provides a robust framework for elucidating the therapeutic potential of this compound. The initial focus on Aurora kinases, the PI3K/AKT/mTOR pathway, and topoisomerase II is based on sound scientific precedent from structurally related molecules. Positive results from the proposed experimental workflows will pave the way for more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic and pharmacodynamic assessments, and toxicology studies. The methodologies described herein are designed to be both comprehensive and adaptable, allowing for the exploration of other potential therapeutic avenues such as anti-inflammatory and antimicrobial applications, should the initial oncology-focused screening warrant such a pivot. Ultimately, the systematic investigation of this compound holds the promise of identifying a novel therapeutic agent with a well-defined mechanism of action.

References

-

Aurora kinase inhibitors as anti-cancer therapy. PubMed. [Link]

-

Topoisomerase inhibitor. Wikipedia. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). PMC. [Link]

-

Novel phenolic antimicrobials enhanced activity of iminodiacetate prodrugs against biofilm and planktonic bacteria. Wiley Online Library. [Link]

-

2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]

-

A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]

-

Topoisomerase II Inhibitors. OEHHA. [Link]

-

Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. PMC. [Link]

-

Aurora inhibitor. Wikipedia. [Link]

-

Drugging the PI3K/AKT/mTOR Pathway in ER+ Breast Cancer. MDPI. [Link]

-

Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. PMC. [Link]

-

Indicator of Antimicrobial Activity as Criteria for Selection of Concentration of Substances in the Medicinal Composition. ResearchGate. [Link]

-

The Selective Aurora B Kinase Inhibitor AZD1152 as a Novel Treatment for Hepatocellular Carcinoma. PubMed. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]

-

Anti-inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

-

Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]

-

Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2. Connect Journals. [Link]

-

Anti-inflammatory Activity of Chlorogenic Acid and Call for Further Research. Bentham Science. [Link]

-

Anti-inflammatory Activity of Chlorogenic Acid and Call for Further Research. PubMed. [Link]0710/)

Sources

- 1. archivepp.com [archivepp.com]

- 2. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lktlabs.com [lktlabs.com]

- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 5. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Analysis of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical framework for the in silico modeling of "2-(3-Chlorophenyl)-6-fluorobenzoic acid," a compound of interest in medicinal chemistry. As researchers and drug development professionals, the ability to computationally predict the behavior of small molecules is paramount for accelerating discovery pipelines and mitigating late-stage failures.[1][2] This document offers a detailed, experience-driven approach to characterizing this specific molecule, moving beyond a simple recitation of steps to explain the strategic reasoning behind each computational experiment.

Introduction: The Rationale for In Silico Profiling

The compound "this compound" belongs to a class of halogenated benzoic acid derivatives. Halogen atoms, such as chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[3] The presence of both a chloro and a fluoro substituent on the phenyl rings suggests a deliberate design to influence its biological activity. Given that related chlorinated and fluorinated aromatic compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, a thorough in silico evaluation is a critical first step in elucidating its therapeutic potential.[3][4][5][6]

This guide will detail a multi-faceted computational workflow designed to predict the molecular interactions, dynamic behavior, and drug-like properties of this compound. We will explore its potential as a ligand for a hypothetical protein target, assess its stability within a biological system, and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Part 1: Ligand and Target Preparation - The Foundation of a Robust Model

The fidelity of any in silico model is contingent upon the quality of the initial input structures. This section outlines the meticulous process of preparing both the small molecule (ligand) and its potential protein target for subsequent computational analysis.

Ligand Preparation: From 2D Structure to 3D Conformation

The first step is to generate a high-quality, three-dimensional structure of this compound. This is more than just a simple conversion; it involves ensuring the correct protonation state and generating a low-energy conformation.

Experimental Protocol:

-

2D Structure Generation: The molecule's structure can be drawn using chemical drawing software such as ChemDraw or sourced from a database like PubChem using its SMILES string.

-

Conversion to 3D: Utilize a cheminformatics toolkit like RDKit or Open Babel to convert the 2D representation into a 3D structure.

-

Energy Minimization: This is a crucial step to obtain a physically realistic conformation. A molecular mechanics force field, such as MMFF94 or UFF, should be employed to minimize the energy of the 3D structure. This process relieves any steric clashes and results in a low-energy conformer.

-

Protonation State Assignment: The pKa of the carboxylic acid group must be considered. At physiological pH (around 7.4), the carboxylic acid will be deprotonated. Tools like MarvinSketch or Chemicalize can be used to predict the pKa and assign the correct protonation state.

-

File Format for Docking: The prepared ligand structure should be saved in a suitable format for docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation: Selecting and Refining the Macromolecule

In the absence of a known biological target for this compound, a hypothetical target will be chosen for the purpose of this guide. A relevant target would be a protein implicated in a disease area where halogenated benzoic acids have shown activity, for instance, a bacterial enzyme or a human kinase. For this guide, we will hypothetically select a well-characterized protein kinase.

Experimental Protocol:

-

Target Selection and Retrieval: A 3D structure of the chosen protein kinase will be downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to prepare the protein for docking.

-

Adding Hydrogens and Assigning Charges: PDB files typically do not include hydrogen atoms. These must be added, and appropriate partial charges assigned to each atom using a molecular modeling suite like AutoDock Tools or Chimera.[7]

-

Defining the Binding Site: The location of the binding site must be defined. If a co-crystallized ligand was present, its coordinates can be used to define the binding pocket. Otherwise, binding site prediction tools can be used.

Part 2: Predicting Molecular Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is a powerful tool for understanding the binding mode of a ligand and for virtual screening of compound libraries.[10]

Docking Workflow

The prepared ligand and protein structures are now ready for the docking simulation.

Experimental Protocol:

-

Grid Box Generation: A grid box is defined around the binding site of the protein. This box defines the search space for the docking algorithm.

-

Running the Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the ligand into the defined grid box.[11] The software will generate a series of possible binding poses for the ligand.

-

Analysis of Docking Results: The results are analyzed based on the predicted binding affinity (scoring function) and the interactions observed in the binding pose.[8] The pose with the lowest binding energy is typically considered the most favorable.

Interpreting the Results

The output of a docking simulation provides a wealth of information that requires careful interpretation.

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. | -8.5 |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and protein residues. | Hydrogen bond with SER123, hydrophobic interaction with LEU45, halogen bond with PHE67. |

| Ligand Conformation | The 3D orientation of the ligand within the binding site. | The chlorophenyl group is buried in a hydrophobic pocket. |

Part 3: Simulating Dynamic Behavior - Molecular Dynamics

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time.[12][13] This is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of the protein and ligand.[14]

Molecular Dynamics Simulation Workflow

An MD simulation is a computationally intensive process that models the movement of atoms and molecules.

Experimental Protocol:

-

System Preparation: The best-ranked protein-ligand complex from the docking study is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Force Field Selection: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.[12]

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: The simulation is run for a specific period (e.g., 100 nanoseconds) to collect data on the trajectory of the system.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex.

Key Metrics for Analysis

The analysis of an MD trajectory provides quantitative measures of the system's stability.

| Metric | Description | Expected Outcome for a Stable Complex |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions. | A plateauing of the RMSD values over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Lower fluctuations in the binding site residues. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time. | Persistent hydrogen bonds throughout the simulation. |

Part 4: Predicting Drug-Likeness - ADMET Profiling

A potent molecule is not necessarily a good drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for its success as a therapeutic agent.[15][16] In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities.[17][18]

In Silico ADMET Prediction Tools

A variety of web-based and standalone software tools are available for ADMET prediction, such as pkCSM, SwissADME, and ADMETlab.[15][18] These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict a wide range of properties.[19]

Predicted ADMET Properties

The following table summarizes some of the key ADMET properties that would be predicted for this compound.

| Property Category | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption | Predicts how well the compound is absorbed from the gut. |

| Caco-2 Permeability | An in vitro model for intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | |

| Metabolism | CYP450 Inhibition | Predicts the potential for drug-drug interactions. |

| Excretion | Total Clearance | A measure of the body's ability to eliminate the drug. |

| Toxicity | AMES Toxicity | Predicts the mutagenic potential of the compound. |

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

Visualizing the Workflow

The entire in silico modeling process can be visualized as a logical workflow.

Caption: A high-level overview of the in silico modeling workflow.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of "this compound." By following this multi-step workflow, researchers can gain valuable insights into the potential of this molecule as a drug candidate, guiding further experimental validation and optimization. The integration of molecular docking, molecular dynamics, and ADMET prediction provides a holistic view of the compound's behavior at the molecular and physiological levels, ultimately accelerating the drug discovery and development process.

References

-

ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Retrieved from [Link]

-

MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. Retrieved from [Link]

-

ACS Publications. (2023). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. Retrieved from [Link]

-

Flyte. (2025). Simulating Protein-Ligand Complexes using Open Source tools. Retrieved from [Link]

-

YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

-

InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. Retrieved from [Link]

-

Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

- [Source 9 URL not available]

-

ResearchGate. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Retrieved from [Link]

-

Patsnap. (2025). What is in silico drug discovery?. Retrieved from [Link]

-

bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). Retrieved from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Retrieved from [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. Retrieved from [Link]

- [Source 18 URL not available]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

-

Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

-

JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Semantic Scholar. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-2-fluorobenzoic acid, methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

-

Encyclopedia MDPI. (2022). Biological Activities of Chlorogenic Acids. Retrieved from [Link]

Sources

- 1. InSilicoMinds - Leverage our In Silico Solutions for Small Molecules Drug Development [insilicominds.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 6. Biological Activities of Chlorogenic Acids | Encyclopedia MDPI [encyclopedia.pub]

- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. KBbox: Methods [kbbox.h-its.org]

- 10. What is in silico drug discovery? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MDSIM360 [mdsim360.com]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. researchgate.net [researchgate.net]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. microbenotes.com [microbenotes.com]

Physicochemical Profiling of Halogenated Benzoic Acids: A Technical Guide

The following technical guide details the physicochemical properties of halogenated benzoic acids, designed for application in pharmaceutical research and crystal engineering.

Executive Summary

Halogenated benzoic acids (HBAs) serve as critical scaffolds in medicinal chemistry and supramolecular assembly. Their utility stems from the tunable electronic influence of the halogen substituent (F, Cl, Br, I) on the carboxyl group, altering acidity (

Electronic Structure & Acidity Modulation

The acidity of HBAs is governed by the interplay between the Inductive Effect (-I) , which increases acidity by stabilizing the carboxylate anion, and the Resonance Effect (+R) , which decreases acidity by destabilizing the anion (except for Fluorine in the para position where back-donation is significant).

The Ortho-Effect Anomaly

Unlike meta and para isomers, ortho-substituted HBAs exhibit significantly higher acidity. This is not solely due to proximity (induction). The bulky halogen forces the carboxyl group out of planarity with the benzene ring, disrupting the conjugation that normally destabilizes the carboxylate anion (Steric Inhibition of Resonance).

Comparative Data: Acidity and Lipophilicity

The following table synthesizes experimental

| Compound | Substituent Position | Electronic Driver | ||

| Benzoic Acid | - | 4.20 | 1.87 | Reference |

| 2-Fluorobenzoic | Ortho | 3.27 | 1.86 | Strong -I, Weak Steric |

| 3-Fluorobenzoic | Meta | 3.86 | 2.16 | -I Dominant |

| 4-Fluorobenzoic | Para | 4.14 | 2.07 | +R competes with -I |

| 2-Chlorobenzoic | Ortho | 2.89 | 2.05 | Strong Steric + -I |

| 3-Chlorobenzoic | Meta | 3.82 | 2.68 | -I Dominant |

| 4-Chlorobenzoic | Para | 3.98 | 2.65 | Weak +R |

| 2-Bromobenzoic | Ortho | 2.85 | ~2.20 | Strong Steric |

| 4-Iodobenzoic | Para | 4.00 | 3.02 | High Lipophilicity |

Data synthesized from NIST and PubChem databases [1, 2].

Visualization: Structure-Property Relationships

The following diagram maps the causal logic between substituent position and observed physicochemical variance.

Figure 1: Mechanistic flow detailing how halogen type and position dictate acidity and lipophilicity.

Solid-State Dynamics: Halogen Bonding

In crystal engineering, HBAs are invaluable due to the

-

Interaction Type:

(where X is the halogen and Y is a nucleophile like O, N, or S). -

Strength Order:

. Iodine exhibits the largest -

Application: Improving the solubility of pharmaceutical co-crystals by pairing halogenated benzoic acids with active pharmaceutical ingredients (APIs).

Analytical Methodologies

To ensure data integrity in drug development, the following self-validating protocols are recommended.

Protocol: Chromatographic Hydrophobicity Index (CHI)

While Shake-Flask is the traditional gold standard for

Principle: Retention time (

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: A set of 5-7 compounds with known

(e.g., Theophylline, Toluene, Triphenylene).

Step-by-Step Workflow:

-